13-Deoxytedanolide

Descripción

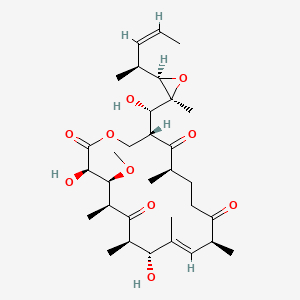

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C32H50O10 |

|---|---|

Peso molecular |

594.7 g/mol |

Nombre IUPAC |

(3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-dihydroxy-17-[(S)-hydroxy-[(2S,3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone |

InChI |

InChI=1S/C32H50O10/c1-10-11-17(3)30-32(8,42-30)29(38)22-15-41-31(39)27(37)28(40-9)21(7)26(36)20(6)24(34)19(5)14-18(4)23(33)13-12-16(2)25(22)35/h10-11,14,16-18,20-22,24,27-30,34,37-38H,12-13,15H2,1-9H3/b11-10-,19-14+/t16-,17+,18+,20-,21-,22+,24+,27-,28+,29+,30-,32+/m1/s1 |

Clave InChI |

YTOSLGBJMGPGPA-ICYGJJGBSA-N |

SMILES isomérico |

C/C=C\[C@H](C)[C@@H]1[C@](O1)(C)[C@H]([C@H]2COC(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H](/C(=C/[C@@H](C(=O)CC[C@H](C2=O)C)C)/C)O)C)C)OC)O)O |

SMILES canónico |

CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CCC(C2=O)C)C)C)O)C)C)OC)O)O |

Sinónimos |

13-deoxytedanolide deoxytedanolide |

Origen del producto |

United States |

Structural Elucidation and Characterization

Determination of Macrolide Core Architecture

The foundational structure of 13-deoxytedanolide is an 18-membered macrolactone ring. acs.orgnih.gov The initial determination of this core architecture was a result of extensive analysis of spectroscopic data. The large ring structure is adorned with a multitude of functional groups, including hydroxyls, ketones, a methoxy (B1213986) group, and several methyl groups, contributing to its structural complexity. ontosight.ai The presence of an epoxide ring within its side chain further adds to its unique and reactive nature. ontosight.ai The total synthesis of this compound has been a significant endeavor, with strategies often revolving around the convergent coupling of major fragments, such as a C1–C12 ketone fragment and a C13–C23 aldehyde fragment, to construct the carbon skeleton. nih.govnih.gov

Spectroscopic Methodologies for Structural Assignment

The precise assignment of the complex structure of this compound has been heavily reliant on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been an indispensable tool in piecing together the connectivity and stereochemistry of this compound. A combination of one-dimensional (¹H NMR, ¹³C NMR, DEPT) and two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) was employed to establish the intricate network of proton and carbon atoms. nih.gov

The ¹H NMR spectrum of this compound reveals a multitude of signals corresponding to its numerous protons in different chemical environments. For instance, analysis of the ¹H NMR spectrum was crucial in confirming the preferential silylation of the C(17) allylic hydroxyl during synthetic efforts. pnas.orgpnas.org Similarly, comparison of the ¹H NMR spectrum of synthetic intermediates with that of the natural product was instrumental in assigning the stereochemistry of the C(18,19) epoxide. nih.govpnas.org

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. Specific chemical shifts in the ¹³C NMR spectrum have been used to confirm the stereochemistry of certain fragments through comparison with established models, such as the Rychnovsky and Evans methods for polypropionate motifs. pnas.orgpnas.org The completion of the total synthesis of (+)-13-deoxytedanolide was ultimately verified by the identical nature of the 500 MHz ¹H NMR and 125 MHz ¹³C NMR spectra of the synthetic and natural samples. acs.orgnih.gov

Below is a table summarizing key NMR data for a synthetic intermediate of this compound, providing a glimpse into the detailed analysis required.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| 1 | 170.1 | --- |

| 2 | 212.5 | --- |

| 3 | 82.5 | 4.85 (d, J=9.5) |

| 4 | 45.2 | 2.95 (m) |

| 5 | 39.8 | 1.85 (m) |

| 6 | 215.1 | --- |

| 7 | 78.9 | 3.65 (dd, J=8.0, 2.5) |

| 8 | 40.1 | 2.10 (m) |

| 9 | 130.5 | 5.15 (d, J=9.0) |

| 10 | 135.2 | --- |

| 11 | 42.3 | 2.50 (m) |

| 12 | 211.8 | --- |

| 13 | 72.1 | 4.10 (br s) |

| 14 | 41.2 | 1.75 (m) |

| 15 | 75.3 | 3.80 (m) |

| 16 | 43.1 | 2.60 (m) |

| 17 | 74.5 | 4.20 (br d, J=6.0) |

| 18 | 125.8 | 5.30 (d, J=8.5) |

| 19 | 138.1 | --- |

| 20 | 25.7 | 1.65 (s) |

| 21 | 17.9 | 1.05 (d, J=7.0) |

| 22 | 13.5 | 0.95 (t, J=7.5) |

| 23 | 12.8 | 1.60 (s) |

| 4-OMe | 58.2 | 3.35 (s) |

Note: This data is representative and compiled from synthetic studies. Exact values may vary slightly between different literature sources and experimental conditions.

Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) has been critical for determining the elemental composition of this compound and its synthetic intermediates. This technique provides a highly accurate mass measurement, allowing for the confident assignment of the molecular formula. The identity of synthetic (+)-13-deoxytedanolide was confirmed by its high-resolution mass spectrum matching that of the natural material. acs.orgnih.gov

Relative and Absolute Stereochemical Assignments

The determination of the numerous stereocenters within this compound has been a formidable challenge, addressed through a combination of spectroscopic analysis and chemical synthesis. The relative stereochemistry was largely pieced together through NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.

The absolute stereochemistry was often established through the use of chiral starting materials in total synthesis, such as (S)-3-hydroxy-2-methylpropionate (Roche's ester). pnas.orgpnas.org The stereochemistry of key intermediates was rigorously confirmed using methods like the Rychnovsky and Evans ¹³C NMR analysis for polyols. pnas.orgpnas.org Furthermore, late-stage transformations, such as hydroxyl-directed epoxidations, were employed to control the stereochemistry at specific centers, although these did not always proceed with the desired selectivity, necessitating careful analysis and comparison with the natural product. nih.govpnas.org

Comparative Structural Analysis within the Tedanolide (B1239426) Family

This compound is a member of the broader tedanolide family of marine macrolides, which includes compounds like tedanolide, tedanolide C, and the candidaspongiolides. academie-sciences.fruni-hannover.de A key structural difference between this compound and the parent compound, tedanolide, is the absence of a hydroxyl group at the C13 position in the former. nih.gov

Tedanolide C, another member of this family, exhibits a different methylation and oxygenation pattern compared to both tedanolide and this compound. nih.govuni-hannover.de The candidaspongiolides also share the macrolide core but have their own distinct structural features. academie-sciences.fr Despite these structural variations, the members of the tedanolide family often exhibit potent biological activities, making the subtle structural differences between them a key area of study for understanding structure-activity relationships. nih.govresearchgate.net For instance, while tedanolide and this compound show comparable potencies in some assays, the structural modifications in other family members can lead to significant changes in their biological profiles. nih.gov

Chemical Synthesis of 13 Deoxytedanolide

Retrosynthetic Analysis and Key Disconnections

The total synthesis of a molecule as complex as 13-deoxytedanolide necessitates a carefully crafted retrosynthetic analysis. The primary disconnections of the macrolactone ring are typically made at the ester linkage and a strategic carbon-carbon bond to break the molecule down into more manageable fragments. ucla.eduacademie-sciences.fr

A prevalent strategy, notably employed by the Smith research group, involves cleaving the macrocycle at the C1-O ester bond and the C11-C12 bond. academie-sciences.fr This approach yields a "northern" fragment and a "southern" fragment. academie-sciences.fr This strategy was designed to be unified, allowing for the synthesis of both tedanolide (B1239426) and this compound from a common late-stage intermediate. academie-sciences.fracademie-sciences.fr The key difference lies in the southern fragment, where displacement of an iodide leads to this compound, while the opening of an epoxide would yield tedanolide. academie-sciences.fracademie-sciences.fr

An alternative disconnection, pursued by the Roush group, targets the C12-C13 bond. academie-sciences.fr This strategy also aimed to provide a common precursor for both natural products. academie-sciences.fr

Total Synthesis Approaches by Prominent Research Groups

The formidable structure of this compound, featuring a large macrolactone, multiple stereocenters, and sensitive functional groups, has spurred the development of innovative synthetic methodologies. The first total synthesis was achieved by Smith and his team in 2004. academie-sciences.fr A second synthesis was reported by the Roush group in 2005. academie-sciences.fr

Smith's Total Synthesis

The Smith group's synthesis of (+)-13-deoxytedanolide is a landmark achievement in natural product synthesis, characterized by a highly convergent and strategic approach. pnas.orgnih.gov

A cornerstone of the Smith synthesis is the use of a bifunctional dithiane-vinyl iodide linchpin. pnas.orgnih.gov This tactic allows for the efficient and convergent coupling of the northern and southern hemispheres of the molecule. pnas.org The dithiane moiety serves a dual purpose: it acts as a masked carbonyl group, reversing the polarity of the aldehyde for the coupling reaction, and it protects the C11 carbonyl from undesirable side reactions, such as hemiketal formation, which had been a significant obstacle in other synthetic efforts. academie-sciences.fr The dianion of the northern fragment, containing both the dithiane and a free primary alcohol, was successfully coupled with the southern fragment iodide. academie-sciences.fr

A significant challenge in the synthesis was the oxidation of the C1 aldehyde to a carboxylic acid in the presence of the oxidatively sensitive dithiane group. nih.govscispace.com Conventional oxidation methods proved unsuccessful. To circumvent this, the Smith group ingeniously employed an unorthodox application of the Evans-Tishchenko reaction. pnas.orgnih.gov This reaction, typically used for the reduction of β-hydroxy ketones, was adapted to facilitate an intramolecular hydride transfer, effectively oxidizing the C1 aldehyde to the required ester without affecting the dithiane. pnas.orgscispace.com This novel use of the Evans-Tishchenko reaction proved to be a reliable and crucial step in the synthesis. pnas.org

The intricate and multifunctional nature of this compound demanded a sophisticated and meticulously planned protecting group strategy. pnas.org The choice of protecting groups for the various hydroxyl groups, particularly at C15, C17, and C29, was a critical aspect of the synthesis. pnas.org

One of the notable challenges was the selection of the protecting group for the C17 allylic alcohol. In their evolving strategy, the Smith group transitioned from a diethylisopropylsilyl (DEIPS) group to a (β-trimethylsilyl)ethoxymethyl (SEM) ether. academie-sciences.fr The SEM group offered greater stability and could be selectively removed in the presence of other silyl (B83357) ethers like TBS and TIPS. academie-sciences.fr Differentiating the C15 and C17 hydroxyls was another crucial step, which was achieved by selectively silylating the less sterically hindered C17 allylic hydroxyl. pnas.orgpnas.org

The introduction of the C18-C19 epoxide was strategically planned for a late stage in the synthesis. pnas.orgnih.gov This high-risk, stereocontrolled epoxidation was directed by the C17 allylic alcohol. academie-sciences.frpnas.orgnih.gov This approach, known as the Henbest effect, ensured the correct stereochemistry of the epoxide, a critical feature for the biological activity of the molecule. academie-sciences.fr This late-stage functionalization highlights the strategic planning required to navigate the complexities of the target molecule. pnas.org

Protecting Group Strategies and Challenges

Roush's Total Synthesispsu.eduresearchgate.netsemanticscholar.orgpnas.orgpnas.org

In 2005, the Roush group reported a total synthesis of (+)-13-deoxytedanolide. academie-sciences.fr Their convergent strategy was designed with the potential to access both tedanolide and this compound from a common precursor. acs.org

Fragment Assembly via Stereoselective Aldol (B89426) Reactionssemanticscholar.orgpnas.org

The core of Roush's strategy involved the unification of the molecule's carbon framework through a highly stereoselective fragment assembly aldol reaction. acs.orgnih.govacs.org This key step coupled the C1–C12 methyl ketone fragment with the C13–C23 aldehyde fragment. acs.orgfigshare.com This convergent disconnection at the C12-C13 bond allowed for the efficient assembly of the complete carbon skeleton in the form of an aldol adduct. academie-sciences.frnih.govacs.org

Strategies for Overcoming Hemiketal Formationsemanticscholar.orgpnas.orgpnas.org

A formidable challenge encountered during the synthesis was the spontaneous formation of a remarkably stable and unreactive hemiketal intermediate. nih.govacs.org This cyclization between the C11-ketone and the C15-hydroxyl group thwarted attempts to advance the initial aldol product directly to tedanolide. acs.orgnih.gov

The successful completion of the this compound synthesis hinged on a crucial strategic decision. Researchers found that deoxygenating the C13-hydroxyl group of the problematic hemiketal yielded a 13-deoxy hemiketal. researchgate.netacs.orgnih.gov This new intermediate proved to be productive, as it could be smoothly oxidized to the corresponding C(11,15)-diketone and carried forward to complete the synthesis of this compound. acs.orgnih.gov This workaround was essential, as the stability of the initial hemiketal had effectively halted progress on the original path toward tedanolide itself. acs.org

Protecting Group Orchestrationsemanticscholar.orgpnas.org

The successful navigation of the synthetic sequence demanded a meticulous and well-orchestrated protecting group strategy. acs.orgacs.org A key consideration was to mask certain ketone functionalities as hydroxyl groups to prevent unwanted epimerization at adjacent stereocenters during the synthesis. pnas.org In their approach, the Roush group utilized an alloc (allyloxycarbonyl) group, which could be removed concurrently with an allyl ester cleavage, demonstrating the strategic planning required. The careful selection of protecting groups was a common challenge in all tedanolide-related syntheses, with other groups, for instance, evaluating the stability and selective removal of groups like DEIPS (diethylisopropylsilyl) versus SEM (2-(trimethylsilyl)ethoxymethyl). academie-sciences.fr

Kalesse's Synthetic Contributionspsu.eduresearchgate.net

The Kalesse group's primary achievement in this area was the first total synthesis of tedanolide, reported in 2006. academie-sciences.fr While not a synthesis of this compound, their work is often compared to Roush's due to the shared use of a pivotal aldol reaction to connect the key fragments. rsc.org

Kalesse's strategy differed from Roush's in their retrosynthetic analysis of the aldol reaction, particularly concerning the configuration at the C13 position. rsc.org For protecting the primary alcohol, the Kalesse group employed a monomethoxytrityl (MMT) group, which could be cleaved under specific acidic conditions using hexafluoroisopropanol to reveal the seco-acid for macrolactonization. rsc.org This highlights the alternative tactical decisions made to address similar synthetic challenges within the tedanolide family.

Other Notable Synthetic Endeavorspsu.edu

Prior to Roush's publication, the first total synthesis of (+)-13-deoxytedanolide was accomplished by the Smith group in 2004. academie-sciences.fracs.org Their unified strategy was also designed to be applicable to both tedanolide and its 13-deoxy analogue. academie-sciences.fracs.org

A cornerstone of the Smith synthesis was the use of a dithiane coupling to connect the northern and southern fragments. This approach ingeniously circumvented the hemiketalization problem that Roush encountered by effectively protecting the C11 carbonyl as a dithiane throughout the crucial coupling and macrolactonization steps. academie-sciences.fr However, the oxidative lability of the dithiane group itself presented a new challenge: how to oxidize the primary alcohol at C1 to a carboxylic acid without destroying the dithiane. This led to the development of a specialized Evans-Tishchenko reduction protocol, a novel solution tailored to the specific demands of the synthesis. researchgate.net

Stereocontrol and Diastereoselectivity in Fragment Couplingssemanticscholar.orgpnas.orgfigshare.comresearchgate.netulb.ac.beuni-hannover.desci-hub.se

High levels of stereocontrol and diastereoselectivity were critical for the success of these complex syntheses.

In Roush's approach, the crucial aldol reaction was highly stereoselective. nih.govacs.org The design of the aldehyde fragment for the related tedanolide synthesis deliberately established an anti-relationship between the C14 and C15 stereocenters to leverage a Felkin-enhancing effect, thereby maximizing stereocontrol during the coupling. academie-sciences.frrsc.org

In Smith's synthesis, multiple stereocontrolled reactions were employed. The construction of the northern fragment relied on iterative Evans aldol reactions. academie-sciences.fr For the southern fragment, initial attempts at a Brown crotylation proved difficult due to issues with hydrolyzing the intermediate boronate. pnas.orgacs.org A switch to the Roush crotylation protocol, which utilizes more labile tartrate-based boronic esters, furnished the desired product as a single isomer in excellent yield. pnas.orgacademie-sciences.fr The key dithiane anion coupling reaction itself also proceeded with high efficiency. academie-sciences.fr The stereochemical integrity of intermediates was rigorously confirmed using methods such as Rychnovsky-Evans acetonide analysis. pnas.org

The following table summarizes the key fragment coupling reactions and the stereochemical strategies employed.

| Synthesis | Key Coupling Reaction | Fragments | Notable Reagents/Conditions | Stereochemical Outcome/Strategy |

| Roush | Aldol Reaction | C1-C12 Methyl Ketone + C13-C23 Aldehyde | Lewis acid catalysis | Highly stereoselective; design utilized Felkin-enhancement. academie-sciences.frrsc.org |

| Smith | Dithiane Coupling | C1-C11 Dithiane + C12-C23 Iodide | n-Butyllithium | High-yielding coupling (80% BORSM). academie-sciences.fr |

| Smith | Roush Crotylation (Southern Fragment) | Aldehyde + Crotylborane | Tartrate-based chiral auxiliary | Furnished a single isomer in excellent yield, overcoming issues with other methods. pnas.org |

| Smith | Evans Aldol Reaction (Northern Fragment) | Chiral oxazolidinone auxiliary | Boron enolates | Iterative application to build up stereocenters with high control. academie-sciences.fr |

Macrolactonization Strategies

The formation of the 18-membered macrolactone ring is a critical and often low-yielding step in the total synthesis of large natural products. For this compound, synthetic teams have successfully employed esterification reactions that are well-suited for constructing sterically hindered macrocycles.

The most prominent method used is the Yamaguchi macrolactonization . This protocol involves the reaction of a seco-acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then undergoes an intramolecular cyclization promoted by a base, typically 4-dimethylaminopyridine (B28879) (DMAP).

In a highly convergent total synthesis, the Smith group utilized a modification of the Yamaguchi protocol. pnas.org Specifically, they employed the Yonemitsu modification for the critical macrocyclization step. pnas.org This approach successfully yielded the macrolactone precursor to this compound. pnas.org Another synthesis also reported achieving the macrolactonization in high yield using the Yamaguchi protocol. The success of this strategy hinges on the pre-organization of the linear precursor to favor the desired intramolecular reaction over competing intermolecular polymerization.

A key consideration during the synthesis was the potential interference from the C11 keto group, which could complicate the cyclization. thieme-connect.de To circumvent this, a dithiane protecting group was maintained on the C11 carbonyl throughout the macrolactonization sequence, a strategy that also prevented detrimental hemiketal formation. academie-sciences.fr

| Macrolactonization Strategy | Reagents | Key Features | Reported Yield | Reference |

| Yamaguchi Protocol (Yonemitsu Modification) | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Formation of a reactive mixed anhydride to facilitate intramolecular cyclization. | 64% | pnas.org |

| Yamaguchi Protocol | 2,4,6-Trichlorobenzoyl chloride, DMAP | Effective for sterically demanding macrocyclizations. | 87% |

Chemo- and Regioselectivity in Key Transformations

Achieving chemo- and regioselectivity is paramount in a multi-step synthesis of a complex molecule like this compound, which is adorned with numerous similar functional groups. Synthetic designs must incorporate carefully orchestrated reaction sequences and protecting group strategies to ensure that reactions occur at the intended positions.

Oxidation of the C1 Aldehyde: A significant challenge was the oxidation of the C1 aldehyde to an ester in the presence of an oxidatively sensitive dithiane protecting group at C11. pnas.orgnih.gov A conventional oxidation would likely affect the dithiane. The Smith group ingeniously employed an Evans-Tishchenko reaction . This reaction utilizes a samarium iodide (SmI2) catalyst to promote the reductive acylation of an aldehyde with another aldehyde, effectively achieving a chemoselective oxidation of the C1 aldehyde to the desired ester without affecting the dithiane. pnas.org

Differentiation of Hydroxyl Groups: The seco-acid precursor to this compound contains multiple hydroxyl groups that must be differentiated. For instance, selective protection of the C15 and C17 hydroxyls was required. Chemists reasoned that the C17 allylic hydroxyl was less sterically hindered than the C15 hydroxyl. pnas.org This difference in steric environment allowed for the regioselective silylation of the C17 hydroxyl with triethylsilyl chloride (TESCl), leaving the C15 hydroxyl available for subsequent reactions. pnas.org The choice of protecting groups was also critical; in one synthetic route, a switch from a Diethylisopropylsilyl (DEIPS) group to a (2-(Trimethylsilyl)ethoxy)methyl (SEM) group for the C17 allylic alcohol was made because the SEM group could be more easily and selectively removed in the presence of other silyl ethers like TIPS and TBS. academie-sciences.fr

Protecting Group Strategy for Carbonyls: A major hurdle in early synthetic attempts towards the related tedanolide was the facile formation of a remarkably unreactive hemiketal. acs.orgnih.gov This side reaction thwarted the elaboration of the carbon skeleton. nih.gov To prevent this, a dithiane was used to protect the C11 carbonyl. This strategic decision was crucial, as the dithiane proved stable through numerous steps, including the key macrolactonization, and prevented the undesired cyclization. academie-sciences.fr

| Transformation | Challenge | Solution | Selectivity Type | Reference |

| C1 Ester Formation | Oxidation of C1 aldehyde in the presence of an oxidatively labile C11-dithiane. | Use of the Evans-Tishchenko reaction with SmI2. | Chemoselectivity | pnas.orgnih.gov |

| Hydroxyl Group Protection | Selective protection of the C17 hydroxyl over the more sterically hindered C15 hydroxyl. | Regioselective silylation (TESCl) of the C17 allylic alcohol. | Regioselectivity | pnas.org |

| Hydroxyl Group Deprotection | Selective removal of the C17 protecting group in the presence of other silyl ethers. | Use of a SEM ether, which is more labile under specific conditions than TIPS or TBS ethers. | Chemoselectivity | academie-sciences.fr |

| Carbonyl Protection | Unwanted and unreactive hemiketal formation involving the C11-keto group. | Protection of the C11 carbonyl as a dithiane. | Chemoselectivity | academie-sciences.fr |

| Hydroboration | Selective reaction at one of multiple double bonds. | Use of chemoselective hydroboration conditions. | Chemoselectivity | pnas.org |

These examples underscore the intricate planning and chemical precision required to successfully navigate the synthesis of this compound, where controlling the reactivity of specific functional groups among many is a recurring and central theme.

Biological Mechanisms of Action Non Clinical Cellular and Molecular Studies

Eukaryotic Protein Synthesis Inhibition

13-Deoxytedanolide exerts its potent cytotoxic effects by directly targeting the machinery of protein synthesis in eukaryotic cells. Its mechanism is characterized by a highly specific interaction with the ribosome, leading to a halt in the elongation of polypeptide chains.

Binding to Ribosomal Subunits

The initial and critical step in the mechanism of action of this compound is its binding to the ribosome, the cellular factory for protein production.

Research has unequivocally demonstrated that this compound selectively targets the large ribosomal subunit in eukaryotes. researchgate.netnih.gov Studies utilizing a radiolabeled derivative, [11-³H]-(11S)-13-deoxydihydrotedanolide, revealed strong binding to the 80S ribosome and its 60S large subunit, with no affinity for the 40S small subunit. researchgate.netnih.gov This specificity marks this compound as the first macrolide identified to inhibit the eukaryotic ribosome, distinguishing it from many other macrolides that target bacterial ribosomes. nih.govvulcanchem.com The specificity for eukaryotic ribosomes is further explained by its extensive interactions with the ribosomal protein L44e, a component of the E-site in archaeal and eukaryotic ribosomes that is absent in their eubacterial counterparts. nih.govnih.gov The presence of protein L28 in the eubacterial E-site sterically hinders the binding of this compound, conferring natural resistance to this compound in bacteria. nih.govnih.govscispace.com

Crystal structures of this compound complexed with the large ribosomal subunit of Haloarcula marismortui have provided a high-resolution view of its binding site. nih.gov The compound occupies the exit site (E-site) of the ribosome, the same location where deacylated transfer RNA (tRNA) binds after donating its amino acid to the growing polypeptide chain. nih.govnih.gov Specifically, this compound binds at the same location as the CCA end of tRNA. nih.govnih.gov This direct overlap strongly suggests a mechanism of competitive inhibition, where this compound physically blocks the binding of deacylated tRNA to the E-site. nih.govnih.gov Competition studies have further substantiated this, showing that this compound shares its binding site with pederin (B1238746) and its analogs, but not with cycloheximide, another E-site binding inhibitor. nih.govresearchgate.net

Table 1: Ribosomal Binding Characteristics of this compound

| Feature | Finding | Source(s) |

|---|---|---|

| Target Ribosomal Subunit | Binds to the 80S ribosome, specifically the 60S large subunit. | researchgate.net, nih.gov |

| Subunit Non-Affinity | Does not bind to the 40S small ribosomal subunit. | researchgate.net, nih.gov |

| Binding Site | Binds to the Exit site (E-site) of the large ribosomal subunit. | nih.gov, nih.gov |

| Competitive Binding | Competes with deacylated tRNA for binding to the E-site. | nih.gov, nih.gov, nih.gov |

| Structural Basis for Specificity | Interacts extensively with ribosomal protein L44e, present in eukaryotes but not eubacteria. | nih.gov, scispace.com, nih.gov |

Specificity for the 60S Large Ribosomal Subunit

Inhibition of Polypeptide Elongation

The direct consequence of this compound's binding to the 60S ribosomal subunit is the potent inhibition of polypeptide elongation. researchgate.netnih.gov By occupying the E-site and preventing the binding of deacylated tRNA, the compound effectively stalls the translocation step of the ribosome along the messenger RNA (mRNA). This disruption of the elongation cycle brings protein synthesis to a halt. nih.govresearchgate.net Structure-activity relationship studies have revealed that the southern hemisphere of the this compound molecule constitutes the pharmacophore, and the epoxide-bearing side chain is crucial for its inhibitory activity on polypeptide elongation. researchgate.net

Induction of Ribotoxic Stress Response

Beyond the direct inhibition of protein synthesis, this compound triggers a cellular signaling cascade known as the ribotoxic stress response. tandfonline.comtandfonline.comjst.go.jp This response is a conserved cellular reaction to damage or interference with the ribosome, particularly the large ribosomal RNA. tandfonline.com

Activation of Stress-Activated Protein Kinases (SAPKs)

Table 2: Key Kinases Activated by this compound in the Ribotoxic Stress Response

| Kinase | Role | Source(s) |

|---|---|---|

| p38 MAPK | Stress-activated protein kinase | tandfonline.com, tandfonline.com, oup.com |

| JNK | Stress-activated protein kinase | tandfonline.com, tandfonline.com, oup.com |

| ASK1 | Upstream regulatory kinase | tandfonline.com, jst.go.jp, researchgate.net |

| MKK3/MKK6 | Upstream activators of p38 | tandfonline.com, jst.go.jp, researchgate.net |

| SEK1/MKK4 | Upstream activators of JNK | tandfonline.com, jst.go.jp, researchgate.net |

p38 Mitogen-Activated Protein Kinase (p38 MAPK) Activation

Upstream Kinase Cascades (e.g., ASK1, MKK3/MKK6, SEK1/MKK4)

The activation of p38 MAPK and JNK by this compound is mediated by upstream kinase cascades. tandfonline.comoup.com Research has shown that the compound triggers the phosphorylation and activation of Apoptosis Signal-regulating Kinase 1 (ASK1). tandfonline.comresearchgate.net ASK1, in turn, activates downstream kinases. tandfonline.comoup.com Specifically, this compound treatment leads to the activation of MKK3/MKK6, which are upstream activators of p38 MAPK, and SEK1/MKK4 (also known as MAP2K4), an upstream activator of JNK. tandfonline.comresearchgate.nettandfonline.comnih.gov This demonstrates that this compound initiates a signal transduction cascade that flows from ASK1 to the MKK3/6 and SEK1/MKK4 complexes, ultimately resulting in the activation of p38 and JNK. tandfonline.comoup.com

Cellular Responses to this compound

The activation of these signaling pathways culminates in a variety of cellular responses that contribute to the compound's potent cytotoxic effects.

Induction of Apoptosis in Cultured Cells

A primary consequence of treatment with this compound is the induction of apoptosis, or programmed cell death, in cultured tumor cells. tandfonline.com Morphological changes characteristic of apoptosis, such as nuclear condensation, have been observed in both NIH3T3 and HeLa cells following exposure to the compound. tandfonline.com Notably, a significant percentage of HeLa cells, over 50%, underwent apoptosis within 24 hours of treatment. tandfonline.com While the activation of p38 and JNK is a prominent effect of this compound, studies using inhibitors of these kinases (SB202190 for p38 and SP600125 for JNK) have surprisingly shown that the induction of apoptosis by the compound is not prevented. nih.gov This suggests that while the stress kinase pathways are activated, they may not be the sole or essential mediators of the apoptotic response, and other mechanisms may be involved in executing cell death. nih.gov

Modulation of Gene Expression (e.g., PAI-1 Promoter-Derived Gene Expression)

Cell Cycle Modulation (e.g., S-phase accumulation)

In addition to inducing apoptosis, this compound affects the progression of the cell cycle. nih.govpnas.org Studies have revealed that exposure to the compound can cause an accumulation of cells in the S-phase of the cell cycle. nih.govpnas.org The S-phase is the period of DNA synthesis, and an arrest at this stage can prevent cells from dividing and proliferating. jackwestin.com This effect on the cell cycle is another key aspect of the compound's antitumor activity. nih.govpnas.org

Table 1: Summary of Cellular Responses to this compound

| Cellular Response | Key Findings | Affected Cell Lines | References |

|---|---|---|---|

| Induction of Apoptosis | Triggers programmed cell death, characterized by nuclear condensation. | NIH3T3, HeLa | tandfonline.com |

| Modulation of Gene Expression | Potently induces PAI-1 promoter-derived gene expression. | Not specified | tandfonline.com |

| Cell Cycle Modulation | Causes accumulation of cells in the S-phase. | Not specified | nih.govpnas.org |

Structure Activity Relationship Sar Studies

Chemical Transformations and Derivative Synthesis

To probe the structure-activity relationships of 13-deoxytedanolide, systematic chemical transformations have been performed, targeting its primary functional groups, including the epoxide, hydroxyls, ketones, and olefins. researchgate.netnih.gov In one key study, a total of ten derivatives were prepared to assess how modifications to these sites impacted cytotoxicity against P388 murine leukemia cells and the inhibition of polypeptide elongation. researchgate.netnih.govvulcanchem.com

Specific derivatives were synthesized for mechanistic studies. For instance, [11-3H]-(11S)-13-Deoxydihydrotedanolide, a tritiated derivative, was created to identify the molecular target of this compound within yeast cell lysates through binding assays. researchgate.netnih.gov Early attempts to determine the role of the epoxide side chain were complicated by the molecule's reactivity; efforts to remove the epoxide under acidic conditions did not yield the desired des-epoxy compound but instead resulted in a skeletal rearrangement to form a furan (B31954) derivative. academie-sciences.fr This highlighted the sensitive nature of the side chain and the need for sophisticated synthetic strategies to access certain analogues. academie-sciences.fr The total synthesis of this compound has since enabled more controlled modifications, including deoxygenation at the C13-hydroxyl position, to create derivatives for detailed SAR analysis. acs.org

Identification of Essential Structural Motifs for Activity

SAR studies have successfully identified distinct regions of the this compound molecule that are indispensable for its biological activity. researchgate.netnih.gov These investigations have revealed that both the southern portion of the macrolide and its complex side chain play critical, non-interchangeable roles.

The epoxide-bearing side chain has been identified as another critical component for the potent activity of this compound. researchgate.netnih.govvulcanchem.com Chemical modifications or removal of this entire "tail" results in a substantial decrease in biological activity. nih.gov This is because the side chain is directly involved in crucial interactions with the ribosomal binding site. nih.gov Interestingly, while epoxides can often act as reactive groups that form irreversible covalent bonds with their targets, the effect of myriaporone 3/4 (a southern-hemisphere analogue) was found to be rapidly reversible. nih.gov This suggests the epoxide's role is not to alkylate the target but to serve as a critical three-dimensional structural element that promotes strong, reversible binding. nih.gov

Detailed analysis of various derivatives has elucidated the importance of other specific functional groups. researchgate.netvulcanchem.comnih.gov

Olefins: The C8-C9 olefin located in the northern hemisphere is important for high potency. Its reduction was found to decrease anti-proliferative activity by over 700-fold. nih.gov

Hydroxyls: The C17 hydroxyl group is crucial. Its acetylation led to a more than 100-fold reduction in activity. nih.gov

Ketones: In contrast, modification of the carbonyl oxygen at C11 has little effect on activity, which is consistent with X-ray data showing this part of the molecule does not interact with the ribosome. nih.gov

The following table summarizes the effects of key structural modifications on the biological activity of this compound and related compounds.

| Structural Region | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Southern Hemisphere | Considered the core pharmacophore | Essential for activity | researchgate.netnih.govvulcanchem.com |

| Epoxide-Bearing Side Chain | Removal of the entire side chain ("tail") | Large reduction in activity | nih.gov |

| C8-C9 Olefin | Reduction of the double bond | >700-fold decrease in activity | nih.gov |

| C17 Hydroxyl Group | Acetylation | >100-fold decrease in activity | nih.gov |

| C11 Carbonyl Group | Reduction of the ketone | Little effect on activity | nih.gov |

| C21-C22 | Conversion of the hydrophobic end to an aldehyde | Abolished antiproliferative activity | nih.gov |

Significance of the Epoxide-Bearing Side Chain

Elucidation of Specific Ligand-Ribosome Interactions (based on SAR and X-ray analysis of ribosome binding)

X-ray crystallography studies of this compound complexed with the Haloarcula marismortui 50S large ribosomal subunit have provided a detailed atomic-level picture of its binding interactions. nih.govpdbj.org These studies confirm that this compound binds to the E-site (Exit site) of the ribosome, the same location occupied by the CCA-end of deacylated tRNA. nih.govpdbj.org By occupying this site, it competitively inhibits the binding of tRNA, thereby halting protein synthesis. nih.gov

The specificity of this compound for eukaryotic and archaeal ribosomes over eubacterial ones is clearly explained by these structural studies. nih.govpdbj.org The binding is stabilized by extensive interactions with ribosomal protein L44e (homologous to RPL41 in yeast), which is a key component of the E-site in eukaryotes and archaea but is absent in eubacteria. nih.govscispace.comnih.gov Furthermore, in eubacterial ribosomes, a different protein, L28, occupies much of the space where this compound would need to bind, creating a steric clash that prevents binding. nih.govnih.gov

Specific interactions identified through X-ray analysis include:

Hydrophobic Interactions: The side chain, or "tail," of the molecule engages in hydrophobic interactions with rRNA bases G2459 and A2460. nih.gov

Hydrogen Bonding: The molecule forms hydrogen bonds with the cytosine base of C2431. nih.gov

Protein Contacts: The macrolide makes significant contact with amino acid residues of the L44e protein, including Ile36, Arg40, and Pro56, which provides a binding platform. nih.gov

These specific interactions, predicted and confirmed by SAR and X-ray data, collectively account for the high-affinity binding and potent inhibitory activity of this compound.

Preclinical Research Directions and Applications Excluding Clinical Human Trials

13-Deoxytedanolide as a Molecular Probe

Tool for Eukaryotic Ribosome Structure and Function Elucidation

This compound serves as a critical molecular probe for dissecting the intricacies of the eukaryotic ribosome. researchgate.net This complex macrolide, isolated from the marine sponge Mycale adhaerens, has been instrumental in revealing the structural and functional details of protein synthesis. tandfonline.comnih.gov Studies have shown that this compound specifically binds to the 60S large subunit of the eukaryotic ribosome. tandfonline.comnih.govoup.comresearchgate.net This interaction occurs at the E site (exit site), the same location where deacylated tRNA binds, suggesting that it inhibits protein synthesis by competing with these tRNAs. nih.gov

The specificity of this compound for eukaryotic ribosomes is a key feature that makes it a valuable research tool. nih.gov This selectivity is attributed to its extensive interactions with ribosomal protein L44e, a component of archaeal and eukaryotic ribosomes but absent in their eubacterial counterparts. nih.gov Furthermore, the presence of protein L28 in the eubacterial E site sterically hinders the binding of this compound, further explaining its specificity. nih.gov The binding of this compound and other structurally distinct inhibitors to the eukaryotic E site highlights the significant differences between eukaryotic and prokaryotic ribosomes, offering insights into the evolution of bioactive natural products. researchgate.net

Competition studies have further refined our understanding of its binding site. It has been demonstrated that this compound shares a binding site with pederin (B1238746) and its analogs on the 60S subunit, but interestingly, it does not compete with cycloheximide. researchgate.netresearchgate.net This information is crucial for mapping the antibiotic binding sites on the ribosome and understanding the mechanisms of translational inhibition. The use of radiolabeled derivatives, such as [11-3H]-(11S)-13-deoxydihydrotedanolide, has been pivotal in identifying the 80S ribosome and its 60S large subunit as the direct binding partners of the macrolide within the yeast cell lysate. researchgate.net

Development of this compound Analogues and Derivatives

Design and Synthesis of SAR-Driven Variants

The potent biological activity of this compound has spurred significant interest in the design and synthesis of analogues to probe its structure-activity relationships (SAR). nih.govnih.gov The complex architecture of the molecule, featuring an 18-membered macrolactone ring, 13 stereogenic centers, and multiple functional groups, presents considerable synthetic challenges. vulcanchem.com Total synthesis efforts have been crucial not only for confirming the structure of the natural product but also for providing access to derivatives for SAR studies. nih.govacs.org

SAR studies have involved the chemical transformation of various functional groups, including the epoxide, hydroxyls, ketones, and olefins. nih.gov These investigations have revealed that the "southern hemisphere" of the molecule constitutes the pharmacophore, which is essential for its biological activity. nih.govvulcanchem.com The epoxide-bearing side chain has also been identified as critical for maintaining the compound's potent effects. nih.govvulcanchem.com For instance, the removal of the epoxide to form a furan (B31954) resulted in a loss of activity. Conversely, modifications to the C11 carbonyl group and the Δ21-olefin functionality did not appear to be essential for its biological activity.

Synthetic strategies have employed convergent approaches, such as dithiane coupling, to assemble the complex carbon skeleton. nih.govvulcanchem.com The development of novel synthetic methods, like the Evans-Tishchenko reduction, has been necessary to overcome the challenges posed by the molecule's sensitive functional groups. nih.govvulcanchem.com These synthetic achievements have paved the way for the creation of simplified analogues that retain the key structural features required for activity, which is a significant step towards developing more accessible and potentially therapeutic compounds. researchgate.netuni-hannover.de

Evaluation in In Vitro Cellular Systems (e.g., murine leukemia cells, cultured tumor cells)

The biological activity of this compound and its synthesized analogues has been extensively evaluated in various in vitro cellular systems. A primary model for these studies has been the P388 murine leukemia cell line, against which this compound exhibits remarkable cytotoxicity, with a reported IC₅₀ value of 94 pg/ml. nih.govvulcanchem.com This high potency is comparable to that of its parent compound, tedanolide (B1239426). nih.govvulcanchem.com

The evaluation of a series of ten derivatives of this compound against P388 cells provided crucial insights into its SAR. nih.gov These studies, coupled with assays for the inhibition of polypeptide elongation in a yeast cell lysate, confirmed the importance of the southern hemisphere and the epoxide side chain for its cytotoxic and protein synthesis inhibitory activities. researchgate.netnih.gov

Beyond murine leukemia cells, the activity of this compound and related compounds has been assessed in a broader range of cultured tumor cells. For example, it inhibits the proliferation of various cultured tumor cells at low nanomolar concentrations. tandfonline.com The structurally related compound, candidaspongiolide, has also been shown to be potently cytotoxic in the National Cancer Institute's 60-cell line screen. oup.comacs.org These in vitro studies are fundamental for identifying the most promising compounds for further preclinical development and for understanding the molecular basis of their antitumor effects.

Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To gain a deeper understanding of the mechanisms of action of this compound beyond traditional 2D cell cultures, advanced in vitro and ex vivo models are being increasingly utilized. uu.nlmdpi.com These models aim to better recapitulate the complex microenvironment of tissues and tumors, providing more physiologically relevant data. uu.nlgdanimalhealth.com

Advanced in vitro models include three-dimensional (3D) cell culture systems such as spheroids and organoids. mdpi.comfrontiersin.org These models allow for the study of cell-cell and cell-matrix interactions that are absent in 2D cultures, which can significantly influence cellular responses to drugs. uu.nl For instance, studying the effects of this compound in 3D tumor spheroids could provide more accurate insights into its penetration, efficacy, and induction of apoptosis in a tumor-like setting.

Ex vivo models, which involve the use of fresh tissues or cells from an organism cultured in an artificial environment, offer another layer of complexity and relevance. While specific ex vivo studies focusing solely on this compound are not extensively detailed in the provided context, the principles of these models are applicable. For example, patient-derived tumor explants could be used to assess the compound's activity on primary cancer cells within their native tissue architecture.

Furthermore, the use of advanced techniques within these models, such as high-content imaging and transcriptomic analysis, can provide a wealth of data on the cellular pathways affected by this compound. Investigating the ribotoxic stress response, apoptosis induction, and cell cycle effects in these more sophisticated systems will be crucial for a comprehensive understanding of its therapeutic potential. tandfonline.comnih.gov

Future Perspectives in Understanding and Utilizing this compound Biology

The unique biological activity and complex structure of this compound, a macrolide isolated from the marine sponge Mycale adhaerens, present a compelling platform for future preclinical research. nih.govmdpi.com Its potent antitumor properties, stemming from a distinct mechanism of action, open up several avenues for investigation aimed at translating its biological potential into novel therapeutic strategies. nih.govpnas.org Future efforts are likely to concentrate on deepening the understanding of its molecular interactions, generating improved analogues through synthetic chemistry, and exploring its broader therapeutic applications beyond its current scope.

A primary direction for future research is the detailed elucidation of the "ribotoxic stress response" that this compound triggers. tandfonline.comtandfonline.com It is established that the compound inhibits protein synthesis by binding to the 60S large ribosomal subunit, a mechanism unique among macrolides which typically target bacterial ribosomes. nih.govvulcanchem.comacademie-sciences.fr This inhibition leads to the activation of stress-activated protein kinases (SAPKs), including p38 mitogen-activated protein kinase (MAPK) and Jun NH2-terminal protein kinase (JNK), which subsequently induces apoptosis. tandfonline.comtandfonline.com Future studies could focus on identifying the full spectrum of downstream signaling cascades affected by this ribosomal stress. Investigating how the cellular response to this compound differs from other protein synthesis inhibitors could reveal unique therapeutic vulnerabilities in cancer cells. tandfonline.com

The successful total synthesis of this compound has been a significant breakthrough, providing a crucial pathway for the rational design and production of novel analogues. pnas.orgacs.orgnih.gov This capability allows researchers to overcome the limitations of relying on natural extraction from marine sponges. Future synthetic efforts will be guided by structure-activity relationship (SAR) studies to create analogues with enhanced potency, greater selectivity for cancer cells, and improved pharmacological properties. tandfonline.comvulcanchem.com Chemical modifications targeting the epoxide, hydroxyl, and ketone functional groups are key areas of exploration to understand their contribution to the molecule's potent cytotoxicity. vulcanchem.com The development of simplified analogues could also lead to compounds that are easier to synthesize while retaining the core biological activity. acs.org

Another critical area of future research involves investigating and overcoming potential mechanisms of drug resistance. While this compound's unique binding site on the eukaryotic ribosome may circumvent existing resistance pathways seen with other anticancer drugs, the potential for acquired resistance in tumor cells remains. nih.govvulcanchem.com Preclinical studies could involve generating resistant cancer cell lines to identify the genetic or molecular changes that confer resistance. This knowledge would be invaluable for designing second-generation compounds or combination therapies that can pre-empt or overcome such resistance.

Furthermore, the fundamental biological process that this compound disrupts—eukaryotic protein synthesis—suggests that its potential applications may extend beyond oncology. nih.govresearchgate.net Future preclinical research could explore its efficacy in other diseases characterized by cellular hyperproliferation. Additionally, its specificity for the eukaryotic ribosome makes it a valuable chemical probe for studying the intricate processes of ribosome biology and protein translation. vulcanchem.comresearchgate.net Understanding the precise interactions with ribosomal proteins and RNA could provide fundamental insights into cellular function. vulcanchem.com

Finally, exploring the biosynthetic pathway of this compound in its natural source is a promising frontier. frontiersin.org Identifying the gene clusters responsible for its production could enable biosynthetic engineering and heterologous expression in microbial hosts. This approach could lead to a more sustainable and scalable production method compared to chemical synthesis or natural extraction, facilitating the large-scale preclinical studies needed for drug development. frontiersin.org

Data Tables

Table 1: Biological Activity of this compound

| Activity Type | Target/Cell Line | Measurement | Reported Value | Reference |

|---|---|---|---|---|

| Antitumor | P388 Murine Leukemia Cells | IC₅₀ | 94 pg/mL | pnas.orgthieme-connect.com |

| Antitumor | P388 Tumors (in vivo) | T/C Value | 189% at 0.125 mg/kg | pnas.orgtandfonline.com |

| Mechanism | Yeast Ribosome | Binding Target | 60S Large Subunit | nih.govacademie-sciences.fr |

| Mechanism | In Vitro Translation | Effect | Inhibition of Polypeptide Elongation | nih.govtandfonline.com |

| Cellular Response | - | Pathway Activated | Ribotoxic Stress Response (p38, JNK) | tandfonline.comtandfonline.com |

Conclusion

Summary of Key Academic Contributions to 13-Deoxytedanolide Research

The scientific community's exploration of this compound, a complex macrolide isolated from the marine sponge Mycale adhaerens, has yielded significant insights into its synthesis, biological activity, and mechanism of action. researchgate.netpnas.org Initial interest was sparked by its potent cytotoxic activity against P388 murine leukemia cells, with an IC50 of 94 pg/ml. pnas.org

A pivotal achievement in the field was the first total synthesis of (+)-13-deoxytedanolide by the Smith group in 2004. pnas.orgpnas.org This landmark synthesis, accomplished in a longest linear sequence of 36 steps, was crucial for confirming the structure of the natural product and providing a means to produce it for further biological evaluation. pnas.orgpnas.org A key feature of their strategy was a highly convergent approach utilizing a dithiane coupling to construct the carbon skeleton and an Evans-Tishchenko reduction. researchgate.netpnas.org Subsequently, the Roush group also reported a total synthesis of this compound in 2005, featuring a highly stereoselective aldol (B89426) reaction to assemble the carbon framework. acs.orgacs.org These synthetic endeavors not only made the molecule accessible but also provided platforms for creating derivatives to probe structure-activity relationships (SAR). researchgate.net

In the realm of chemical biology, a significant breakthrough was the identification of the molecular target of this compound. Research demonstrated that it binds to the 60S large ribosomal subunit in eukaryotes. researchgate.netacs.orgvliz.be This interaction inhibits polypeptide elongation, making this compound the first macrolide identified to selectively inhibit the eukaryotic ribosome. researchgate.netresearchgate.net Further studies revealed that it binds to the E site of the 50S ribosomal subunit, competing with deacylated tRNAs. nih.gov This specific mechanism of action triggers a "ribotoxic stress response," leading to the activation of stress-activated protein kinases like p38 and JNK, which in turn can induce apoptosis. tandfonline.comtandfonline.com

SAR studies, enabled by both total synthesis and chemical modification of the natural product, have begun to delineate the pharmacophore of this compound. researchgate.net These studies have highlighted the importance of the southern hemisphere of the molecule and the epoxide-bearing side chain for its potent biological activity. researchgate.net For instance, reduction of the C8-C9 olefin or modification of the C17 hydroxyl group significantly diminishes its antiproliferative effects. nih.gov

Key Research Groups and Their Contributions

| Research Group | Key Contribution | Year |

| Fusetani et al. | Isolation and initial characterization of this compound from Mycale adhaerens. pnas.org | 1991 |

| Smith et al. | First total synthesis of (+)-13-deoxytedanolide. pnas.orgpnas.org | 2004 |

| Roush et al. | Second total synthesis of this compound. acs.orgacs.org | 2005 |

| Nishimura, Fusetani et al. | Identification of the 60S ribosomal subunit as the molecular target. researchgate.netacs.org | 2005 |

| Steitz, Moore et al. | Elucidation of the binding site on the E site of the 50S ribosomal subunit. nih.gov | 2007 |

Unresolved Research Questions and Future Directions

Despite the significant progress, several key questions regarding this compound remain unanswered, paving the way for future research.

A primary area of ongoing investigation is the complete elucidation of its biosynthetic pathway. While it is a polyketide, the exact enzymatic machinery and the sequence of events leading to its complex architecture, including the formation of the 18-membered macrolactone with a primary linkage, are not fully understood. academie-sciences.fr Unraveling the biosynthesis could open doors for bioengineering approaches to produce this compound and novel analogs.

The full spectrum of its biological activity and the intricate details of its downstream signaling pathways are still being explored. While the ribotoxic stress response is a key mechanism, other potential cellular targets or off-target effects that contribute to its potent cytotoxicity are yet to be fully characterized. tandfonline.comoup.com Further investigation is needed to understand how the cellular context influences the response to this compound-induced ribosome inhibition.

The development of more efficient and scalable synthetic routes remains a challenge. nih.gov While the existing total syntheses are monumental achievements, their length and complexity limit the production of large quantities of this compound for extensive preclinical and potential clinical studies. Future synthetic efforts will likely focus on more convergent and higher-yielding strategies.

Finally, a more comprehensive understanding of the structure-activity relationships is required to design simplified, yet potent, analogs. nih.gov Identifying the minimal pharmacophore necessary for activity could lead to the development of new therapeutic agents with improved properties. The synthesis and biological evaluation of a wider range of derivatives will be crucial in this endeavor. nih.gov

Future Research Directions

| Research Area | Key Questions |

| Biosynthesis | What are the specific polyketide synthase (PKS) and post-PKS modification enzymes involved? How is the unusual macrolactone ring formed? |

| Mechanism of Action | Are there other cellular targets besides the ribosome? What are the full downstream consequences of the ribotoxic stress response? |

| Total Synthesis | Can more efficient and scalable synthetic routes be developed? Can new synthetic methodologies be applied to streamline the synthesis? |

| Medicinal Chemistry | What is the minimal pharmacophore required for activity? Can simplified analogs with improved therapeutic indices be designed? |

Broader Implications for Natural Product-Based Chemical Biology and Synthesis

The research journey of this compound serves as a compelling case study with broader implications for the fields of natural product synthesis and chemical biology.

The successful total syntheses of this architecturally complex molecule have pushed the boundaries of modern organic synthesis. pnas.orgacs.org The intricate stereochemical challenges and the need for highly selective reactions have spurred the development and application of novel synthetic methods. The strategies employed by the Smith and Roush groups provide a valuable blueprint for tackling other complex natural products. pnas.orgacs.org

From a chemical biology perspective, this compound has emerged as a powerful molecular probe to study eukaryotic protein synthesis. vliz.be Its specific inhibition of the 60S ribosomal subunit provides a unique tool to dissect the intricacies of this fundamental biological process. researchgate.netacs.org The discovery of its binding site and mechanism of action has opened new avenues for understanding ribosome function and its role in disease. nih.gov

Furthermore, the story of this compound underscores the immense potential of marine natural products as a source of novel therapeutic leads. Its potent and selective biological activity highlights the chemical diversity and pharmacological relevance of molecules produced by marine organisms. ontosight.aimdpi.com The journey from isolation to total synthesis and mechanistic elucidation exemplifies the multidisciplinary approach required to translate a natural product discovery into a potential therapeutic candidate.

The challenges encountered and overcome in the synthesis and biological characterization of this compound will continue to inspire and inform future research in natural product chemistry, providing a rich source of problems and opportunities for innovation. The quest to understand and harness the power of such complex molecules will undoubtedly lead to further advancements in both chemistry and biology.

Q & A

Basic Research Question: What are the key synthetic challenges in constructing the 18-membered macrolactone core of 13-deoxytedanolide, and what methodological strategies address them?

Answer:

The macrolactone core contains 13 stereogenic centers, a trisubstituted α-hydroxy-epoxide, and labile aldol units, which demand precise stereochemical control. A convergent synthesis strategy is critical. For example, the C8–C16 fragment is synthesized via a 1,2-metallate rearrangement of 3-methyl-2,3-dihydrofuran enantiomers, enabling stereoselective installation of (E)- and (Z)-olefins . Key steps include:

- Oxazolidinone-based alkylation (e.g., (S)-propionyloxazolidinone) to achieve >20:1 diastereomeric ratios .

- Ozonolysis and reductive workup to generate lactol intermediates without epimerization .

- Dyotropic rearrangement with Lipshutz reagent (Bu(Bu3Sn)CuLi) to assemble functionalized homoallylic alcohols with (E)-geometry control .

Data Insight: NMR ([α]D values) and HRMS are essential for verifying stereochemical integrity .

Advanced Research Question: How can researchers resolve contradictions in diastereoselectivity during nucleophilic addition steps for fragment coupling?

Answer:

Diastereoselectivity inconsistencies often arise during aldehyde-lithium coupling (e.g., fragment assembly of C8–C11 and C12–C15). Methodological refinements include:

- Temperature optimization : Performing iodine-lithium exchange at −100°C to stabilize reactive intermediates, improving diastereomeric ratios to 3:1 .

- Electrophile freshness : Using freshly prepared aldehydes (e.g., aldehyde [9]) to avoid decomposition during coupling .

- Additive screening : Molecular sieves or THF drying agents can mitigate side reactions .

Contradiction Analysis : Failed attempts with Crabtree/Wilkinson catalysts for double-bond reduction highlight the need for alternative stereoselective methods like Corey-Bakshi-Shibata reduction (71% yield, 1:1.5 dr) .

Basic Research Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound intermediates?

Answer:

- NMR : 1H/13C NMR confirms regiochemistry (e.g., olefin geometry in C8–C16 fragments) and stereochemistry (e.g., [α]D values for oxazolidinone derivatives) .

- HRMS/IR : Validates molecular formulas and functional groups (e.g., lactol carbonyl stretches at ~1700 cm⁻¹) .

- Chromatography : Flash column chromatography resolves stereoisomers (e.g., TBS-protected alcohols) with hexane/EtOAc gradients .

Data Table Example :

| Intermediate | [α]D (c = 1.0, CHCl3) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|---|

| (R)-15 | +24.5° | 5.32 (m, 1H) | 128.7 (C=C) |

| (S)-12 | −18.9° | 4.89 (d, J=8.5Hz) | 72.4 (O-TBS) |

Advanced Research Question: How do structural modifications (e.g., epoxide vs. diol) impact ribosomal binding and antitumor activity?

Answer:

The α-hydroxy-epoxide in this compound is critical for binding the eukaryotic ribosome’s E-site. SAR studies reveal:

- Epoxide stability : Acidic conditions during synthesis risk epoxide ring-opening, necessitating pH-controlled workups (e.g., NaHCO3 buffers) .

- Diol analogs : Synthetic diol derivatives show 10-fold reduced activity (IC50 > 1 ng/mL) in P388 leukemia cells, confirming the epoxide’s role in tRNA competition .

Methodological Note : Radiolabeled ribosome assays and X-ray crystallography are used to validate binding interactions .

Basic Research Question: What strategies mitigate low yields in ozonolysis and reductive cleavage steps?

Answer:

Ozonolysis of trisubstituted alkenes (e.g., (R)-15) is prone to over-oxidation. Mitigation approaches:

- Low-temperature ozonolysis : Conduct reactions at −78°C in CH2Cl2 to preserve stereochemistry .

- Reductive workup : Use triphenylphosphine (PPh3) instead of Zn/MeOH to minimize side reactions (56% yield for lactol (R)-16) .

- In situ quenching : Directly oxidize intermediates (e.g., Dess-Martin Periodinane) to avoid aldehyde decomposition .

Advanced Research Question: How can computational modeling guide retrosynthetic planning for labile fragments?

Answer:

DFT calculations predict transition states for metallate rearrangements, optimizing cuprate electrophile trajectories. For example:

- Dyotropic rearrangement barriers : Modeling reveals that THF solvent stabilizes vinyl cuprates, favoring (E)-olefin formation .

- Epoxide stability : Molecular dynamics simulations identify pH thresholds for epoxide ring integrity during macrolactonization .

Validation : Compare computed [α]D values with experimental data to refine synthetic routes .

Basic Research Question: What are best practices for documenting synthetic protocols to ensure reproducibility?

Answer:

- Stepwise annotations : Record exact stoichiometry (e.g., 1.2 eq. Dess-Martin Periodinane), temperatures (−78°C to RT), and reaction times .

- Purification details : Specify column dimensions (e.g., 30 cm × 2 cm silica) and solvent ratios (e.g., 9:1 hexane/EtOAc) .

- Failure logs : Document unsuccessful attempts (e.g., Wilkinson catalyst trials) to guide future optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.